(5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
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Overview
Description
(5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine typically involves the condensation of pyridine-2,3-diamine with aldehydes or carboxylic acids under oxidative conditions . One common method includes the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde, followed by phase transfer catalysis to isolate the desired regioisomers .
Industrial Production Methods
Industrial production methods for imidazopyridines often utilize catalytic processes to enhance yield and efficiency. These methods may involve the use of various catalysts and solvents to facilitate the reaction and improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the imidazole ring, leading to different functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can exhibit different biological activities and properties .
Scientific Research Applications
(5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it can act as a GABA A receptor agonist, influencing neurotransmission in the central nervous system . Additionally, it may inhibit certain enzymes or modulate signaling pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another member of the imidazopyridine family with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in medicinal chemistry and drug development.
Imidazo[1,2-a]pyridine: Exhibits diverse pharmacological properties and is used in various therapeutic applications.
Uniqueness
(5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in multiple scientific fields .
Properties
IUPAC Name |
(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-2-3-6-8(10-5)12-7(4-9)11-6/h2-3H,4,9H2,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQHDMMVOOBIHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=N2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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